![molecular formula C9H15F3N2O2 B1477344 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2097963-63-6](/img/structure/B1477344.png)
3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, commonly referred to as 3-AHP, is an organic compound that has been used in a variety of scientific research applications. 3-AHP is a versatile molecule that is both water-soluble and has a low melting point, making it an ideal choice for many laboratory experiments. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in various fields.
Scientific Research Applications
Synthetic Chemistry Applications
One of the prominent areas of application for this compound is in the field of synthetic chemistry, where it serves as a key intermediate or building block for the synthesis of complex molecules. For instance, the compound has been utilized in the preparation of β-hydroxy-α-amino acids, which are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) for developmental drug candidates. Efficient recombinant processes have been developed for producing enzymes that catalyze the synthesis of these β-hydroxy-α-amino acids with high diastereo- and enantioselectivity, contributing to high yield and easy isolation for downstream utilization (S. Goldberg et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one have been explored for their pharmacological properties. For example, certain pyrrolidine derivatives have been studied for their potential as glycosidase inhibitors, with preliminary biological data indicating moderate inhibition against beta-galactosidase. These findings suggest the potential for the development of novel therapeutic agents targeting specific glycosidase enzymes (K. Curtis et al., 2007).
Biological Studies
This compound and its derivatives have also found applications in biological studies, particularly in the synthesis of nucleic acid derivatives with potential antiviral properties. For instance, the synthesis of enantiomerically pure thymine and adenine derivatives has been achieved, which were evaluated for their anti-HSV-1, -2, and anti-HIV-1 activities. Although specific activities varied, such research underscores the compound's role in the development of potential antiviral agents (T. Oohashi et al., 1998).
properties
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)8(6-15)2-4-14(5-8)7(16)1-3-13/h15H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVVIQCTFVVBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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